Cas no 1262019-03-3 (3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid)

3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethoxy)-2-fluorocinnamic acid
- 3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid
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- MDL: MFCD18395008
- インチ: 1S/C10H7F3O3/c11-8-5-7(16-10(12)13)3-1-6(8)2-4-9(14)15/h1-5,10H,(H,14,15)/b4-2+
- InChIKey: LKGMGLDIEQKRIF-DUXPYHPUSA-N
- ほほえんだ: FC1C=C(C=CC=1/C=C/C(=O)O)OC(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 268
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013000726-250mg |
4-(Difluoromethoxy)-2-fluorocinnamic acid |
1262019-03-3 | 97% | 250mg |
504.00 USD | 2021-07-04 | |
Alichem | A013000726-1g |
4-(Difluoromethoxy)-2-fluorocinnamic acid |
1262019-03-3 | 97% | 1g |
1,579.40 USD | 2021-07-04 | |
Enamine | EN300-1936100-0.5g |
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
1262019-03-3 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1936100-0.25g |
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
1262019-03-3 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1936100-1.0g |
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
1262019-03-3 | 1g |
$728.0 | 2023-06-02 | ||
Alichem | A013000726-500mg |
4-(Difluoromethoxy)-2-fluorocinnamic acid |
1262019-03-3 | 97% | 500mg |
839.45 USD | 2021-07-04 | |
Enamine | EN300-1936100-0.05g |
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
1262019-03-3 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1936100-10g |
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
1262019-03-3 | 10g |
$2701.0 | 2023-09-17 | ||
Enamine | EN300-1936100-2.5g |
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
1262019-03-3 | 2.5g |
$1230.0 | 2023-09-17 | ||
Enamine | EN300-1936100-0.1g |
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
1262019-03-3 | 0.1g |
$553.0 | 2023-09-17 |
3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acidに関する追加情報
Comprehensive Overview of 3-4-(Difluoromethoxy)-2-fluorophenylprop-2-enoic Acid (CAS No. 1262019-03-3)
3-4-(Difluoromethoxy)-2-fluorophenylprop-2-enoic acid (CAS No. 1262019-03-3) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a difluoromethoxy group and a fluorophenyl moiety, which contribute to its potential applications in drug discovery and material science. Researchers are increasingly exploring its role as a bioactive intermediate in the synthesis of novel therapeutics, particularly in the development of anti-inflammatory and antimicrobial agents.
The growing interest in fluorinated compounds like 3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid stems from their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This aligns with current trends in precision medicine and green chemistry, where scientists seek to optimize molecular structures for efficacy and environmental sustainability. A common query among researchers is how the difluoromethoxy group influences the compound's binding affinity to target proteins, a topic frequently discussed in recent publications.
From a synthetic chemistry perspective, CAS No. 1262019-03-3 presents intriguing challenges and opportunities. Its α,β-unsaturated carboxylic acid functionality makes it a versatile building block for Michael addition reactions and other conjugate addition processes. Industry professionals often search for "synthetic routes to difluoromethoxy-containing compounds" or "applications of fluorophenylprop-2-enoic acid derivatives," reflecting the compound's relevance in modern organic synthesis.
In the context of drug design, the 3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid scaffold has shown promise in modulating enzyme activity. Recent studies suggest its potential as a COX-2 inhibitor precursor, addressing the demand for safer anti-inflammatory drugs with fewer side effects. This connects to popular health-related searches such as "next-generation NSAID alternatives" and "fluorine in drug development," highlighting the compound's intersection with patient care advancements.
Analytical characterization of CAS No. 1262019-03-3 typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry to confirm its structural integrity. Quality control specialists frequently inquire about "HPLC methods for fluorophenylprop-2-enoic acid analysis" or "stability studies of difluoromethoxy pharmaceuticals," underscoring the importance of robust analytical protocols for this compound class.
The environmental fate of 3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid has become a subject of ecological research, particularly regarding its biodegradation pathways. With increasing regulatory focus on sustainable chemistry, many investigators examine how structural modifications like the difluoromethoxy substitution affect environmental persistence. This ties into trending searches about "eco-friendly fluorochemicals" and "green synthesis of pharmaceutical intermediates."
Patent literature reveals growing commercial interest in CAS No. 1262019-03-3, with applications ranging from crop protection agents to electronic materials. The compound's fluorine-rich structure contributes to desirable properties like enhanced lipophilicity and thermal stability, making it valuable across multiple industries. Business analysts often track "market trends for fluorinated building blocks" and "IP landscape of difluoromethoxy compounds," indicating its economic significance.
Safety assessments of 3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid emphasize proper handling procedures despite its non-classified status. Occupational health guidelines recommend standard precautions for laboratory chemicals, including adequate ventilation and personal protective equipment. These protocols address common workplace safety searches while maintaining compliance with global chemical regulations.
Future research directions for CAS No. 1262019-03-3 may explore its potential in bioconjugation chemistry or as a precursor for PET imaging probes. The compound's fluorine atoms offer opportunities for 18F radiolabeling, connecting to hot topics in diagnostic imaging and theranostic development. Such applications respond to frequent queries about "emerging uses of fluorinated aromatics" in medical technology.
In summary, 3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid represents a compelling case study in fluorine chemistry with multidisciplinary applications. Its CAS No. 1262019-03-3 serves as an important identifier for researchers investigating structure-activity relationships in fluoroorganic compounds. As scientific understanding evolves, this compound will likely maintain its relevance in addressing contemporary challenges across pharmaceutical, agricultural, and materials science domains.
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